2-bromo-N-(6-chloro-1,3-benzothiazol-2-yl)-3-methylbutanamide 2-bromo-N-(6-chloro-1,3-benzothiazol-2-yl)-3-methylbutanamide
Brand Name: Vulcanchem
CAS No.: 114694-69-8
VCID: VC20843837
InChI: InChI=1S/C12H12BrClN2OS/c1-6(2)10(13)11(17)16-12-15-8-4-3-7(14)5-9(8)18-12/h3-6,10H,1-2H3,(H,15,16,17)
SMILES: CC(C)C(C(=O)NC1=NC2=C(S1)C=C(C=C2)Cl)Br
Molecular Formula: C12H12BrClN2OS
Molecular Weight: 347.66 g/mol

2-bromo-N-(6-chloro-1,3-benzothiazol-2-yl)-3-methylbutanamide

CAS No.: 114694-69-8

Cat. No.: VC20843837

Molecular Formula: C12H12BrClN2OS

Molecular Weight: 347.66 g/mol

* For research use only. Not for human or veterinary use.

2-bromo-N-(6-chloro-1,3-benzothiazol-2-yl)-3-methylbutanamide - 114694-69-8

Specification

CAS No. 114694-69-8
Molecular Formula C12H12BrClN2OS
Molecular Weight 347.66 g/mol
IUPAC Name 2-bromo-N-(6-chloro-1,3-benzothiazol-2-yl)-3-methylbutanamide
Standard InChI InChI=1S/C12H12BrClN2OS/c1-6(2)10(13)11(17)16-12-15-8-4-3-7(14)5-9(8)18-12/h3-6,10H,1-2H3,(H,15,16,17)
Standard InChI Key GZKXBCUGUUTTHA-UHFFFAOYSA-N
SMILES CC(C)C(C(=O)NC1=NC2=C(S1)C=C(C=C2)Cl)Br
Canonical SMILES CC(C)C(C(=O)NC1=NC2=C(S1)C=C(C=C2)Cl)Br

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator